molecular formula C13H11NO2S B13379394 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B13379394
M. Wt: 245.30 g/mol
InChI Key: BPPWBXNIWGFSBO-UHFFFAOYSA-N
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Description

2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C10H7NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the reaction of 8-amino-1-naphthalenesulphonic acid with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-allyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide include:

Uniqueness

This compound is unique due to its specific structural features, such as the allyl group and the naphtho[1,8-cd]isothiazole ring system.

Properties

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

3-prop-2-enyl-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide

InChI

InChI=1S/C13H11NO2S/c1-2-9-14-11-7-3-5-10-6-4-8-12(13(10)11)17(14,15)16/h2-8H,1,9H2

InChI Key

BPPWBXNIWGFSBO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O

Origin of Product

United States

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